2-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{3-[4-(2-Fluorophenyl)piperazino]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a benzothieno-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(2-Fluorophenyl)piperazino]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative, which can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Construction of the Benzothieno-Pyrimidinone Core: The core structure is formed through a series of cyclization reactions involving thiophene and pyrimidine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(2-Fluorophenyl)piperazino]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert ketone groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{3-[4-(2-Fluorophenyl)piperazino]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[4-(2-Fluorophenyl)piperazino]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile
- (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
Uniqueness
2-{3-[4-(2-Fluorophenyl)piperazino]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies .
Properties
Molecular Formula |
C24H27FN4O2S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H27FN4O2S/c1-15-6-7-16-19(14-15)32-24-22(16)23(31)26-20(27-24)8-9-21(30)29-12-10-28(11-13-29)18-5-3-2-4-17(18)25/h2-5,15H,6-14H2,1H3,(H,26,27,31) |
InChI Key |
QOZQIKHAIXTDEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
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